2,6-Dibromo-4-fluorobenzamide
Overview
Description
Scientific Research Applications
Novel Crystalline Forms and Therapeutic Applications : A specific crystalline form of a related compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, shows potential in treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Charge Density Analysis : Research on 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide, compounds related to 2,6-Dibromo-4-fluorobenzamide, reveals insights into Cl···F and F···F intermolecular interactions, contributing to our understanding of chemical bonding and molecular interactions (Hathwar & Row, 2011).
Antimicrobial Applications : Derivatives of fluorobenzamides, including those structurally related to this compound, have been synthesized and shown to exhibit significant antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Antibacterial Drug Research : Compounds like 2,6-difluorobenzamides have been investigated for their ability to interfere with bacterial cell division, highlighting their potential as antibacterial drugs (Straniero et al., 2023).
Molecular Structural Analysis : Studies on the molecular structure of compounds similar to this compound, such as 2-fluorobenzamide, provide insights into intramolecular hydrogen bonds and their impact on chemical properties (Alkorta et al., 2009).
Cancer Cell Line Inhibition : Research on 4-fluoro and 2,5-difluoro benzamide derivatives, related to this compound, has shown potential in inhibiting the growth of cancer cell lines, suggesting possible applications in cancer treatment (Phutdhawong et al., 2021).
Synthesis and Crystal Structures : Various studies have been conducted on the synthesis and crystal structures of compounds similar to this compound, contributing to our understanding of chemical synthesis and molecular architecture (Betz, 2015), (Sheng-tie, 2005).
Safety and Hazards
The safety data sheet for a related compound, 4-Fluorobenzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
2,6-dibromo-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYVRKRVMRNYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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